

Application Notes and Protocols: Antimony(3+) in Semiconductor Manufacturing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony (Sb), a metalloid element, plays a critical, albeit often specialized, role in the semiconductor industry. Its unique properties make it a valuable n-type dopant for silicon and an essential constituent in various III-V compound semiconductors. These materials are foundational for a range of electronic and optoelectronic devices, from high-power electronics to sophisticated infrared detectors. This document provides detailed application notes and experimental protocols for the use of **Antimony(3+)**, hereafter referred to as antimony, in key semiconductor manufacturing processes.

Antimony as an N-type Dopant in Silicon

Antimony is a preferred n-type dopant in silicon for specific applications, particularly in the fabrication of power devices and in creating heavily doped buried layers in integrated circuits. [1][2] Its primary advantage over other n-type dopants like arsenic and phosphorus is its lower diffusion coefficient, which allows for the formation of sharp, well-defined doping profiles that are stable at high processing temperatures.[3] This property is crucial for preventing dopant migration and maintaining device performance and reliability, especially in high-temperature applications.[3]

Key Advantages of Antimony Doping in Silicon:



- Low Diffusion Rate: Antimony's larger atomic size compared to silicon results in a slower diffusion rate, providing excellent control over junction depth and abruptness.[2][3]
- Reduced Autodoping: Heavily antimony-doped silicon substrates exhibit minimal autodoping effects during the growth of epitaxial layers.[2]

 High Doping Concentrations: Antimony can be used to achieve high, often degenerate, doping levels necessary for creating low-resistivity layers.

Data Presentation: Antimony Doping in Silicon

Parameter	Value	Application/Comment
Dopant Type	n-type	Donates an extra electron to the silicon lattice.
Typical Doping Concentration	10 ¹⁶ - 10 ¹⁹ atoms/cm ³	For power devices and buried layers.[4]
Resistivity	Can be < 0.02 Ω·cm	In heavily doped 200 mm silicon single crystals.[5]
Diffusion Coefficient in Si	Lower than Arsenic	Provides better control of doping profiles.
Implant Energy (High Energy)	7.0 MeV	Used for creating deep doped wells in power devices.[1]
Implant Dose (High Dose)	6.4x10 ¹⁵ - 2.0x10 ¹⁶ atoms/cm ²	For achieving high surface concentrations.[2][4]

Experimental Protocol: Antimony Doping in Silicon via Ion Implantation

This protocol outlines the general steps for introducing antimony into a silicon wafer using ion implantation, a precise method for doping.

1.3.1. Wafer Preparation:



- Start with a clean, high-purity single-crystal silicon wafer of the desired orientation (e.g., <100>).
- Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to remove organic and inorganic surface contaminants.
- Grow a thin (10-50 nm) screen oxide layer (SiO₂) on the wafer surface to prevent channeling effects during implantation and to protect the silicon surface.

1.3.2. Ion Implantation:

- Load the prepared silicon wafer into a high-energy ion implanter.
- Set the implantation parameters:
 - Species: Antimony (121Sb+)
 - Energy: 50 keV 7 MeV (Application dependent. Lower energies for shallow junctions, higher energies for deep wells).[1]
 - Dose: 1x10¹⁴ 2x10¹⁶ atoms/cm² (Determines the peak dopant concentration).[2][4]
 - Tilt/Twist Angle: Typically 7° tilt and 22° twist to minimize channeling, unless channeling is desired for deeper profiles.[1]
- Perform the implantation process under high vacuum (< 1x10⁻⁶ Torr).

1.3.3. Post-Implantation Annealing:

- After implantation, the silicon crystal lattice is damaged and the antimony atoms are not all
 electrically active. A high-temperature annealing step is required to repair the damage and
 activate the dopants.
- Use one of the following annealing methods:
 - Furnace Annealing: Heat the wafer in a furnace with an inert atmosphere (e.g., N₂ or Ar) at a temperature between 900°C and 1100°C for 15-60 minutes.



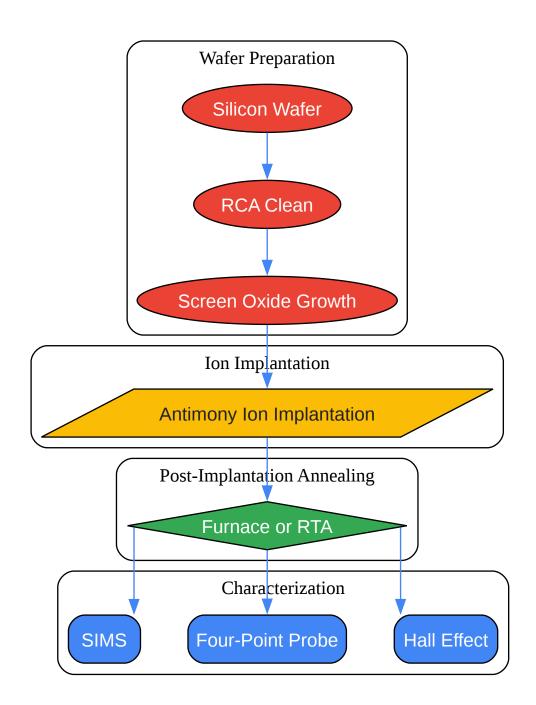
- Rapid Thermal Annealing (RTA): Rapidly heat the wafer to a high temperature (e.g., 1000-1100°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere. RTA is often preferred to minimize dopant diffusion.
- Cool the wafer down in a controlled manner to prevent thermal stress and wafer warpage.

1.3.4. Characterization:

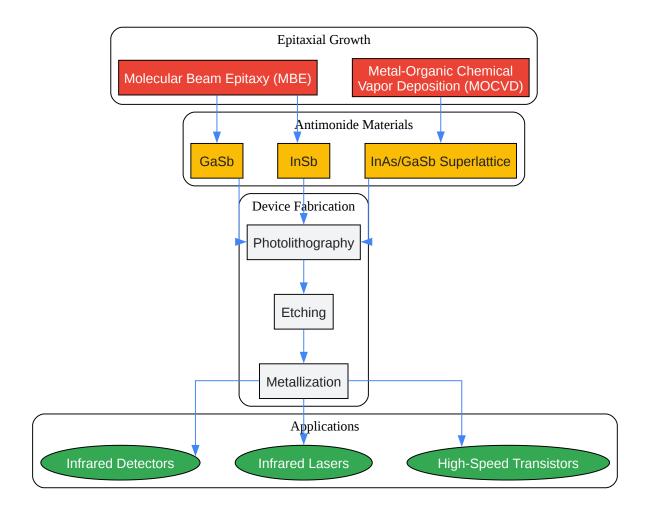
- Doping Profile: Use Secondary Ion Mass Spectrometry (SIMS) to measure the depth profile
 of the antimony concentration.[1][2][3][4]
- Sheet Resistance: Use a four-point probe to measure the sheet resistance of the doped layer, which is related to the active dopant concentration and mobility.
- Carrier Concentration and Mobility: Use Hall effect measurements to determine the electrically active carrier concentration and mobility.

Visualization: Antimony Ion Implantation Workflow









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